2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate
Description
2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate is a synthetic organic compound known for its diverse applications in scientific research. This compound features a carbamate functional group, which is a derivative of carbamic acid, and a trimethoxyphenyl moiety, which is known for its pharmacological properties.
Properties
IUPAC Name |
2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-10(2)9-21-15(17)16-8-11-6-12(18-3)14(20-5)13(7-11)19-4/h6-7,10H,8-9H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFLVQUBOAWACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NCC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate typically involves the reaction of 3,4,5-trimethoxybenzylamine with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the trimethoxyphenyl moiety.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamates with various alkyl or aryl groups.
Scientific Research Applications
2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl moiety is known to inhibit tubulin polymerization, which disrupts cell division and leads to cell death. This mechanism is particularly relevant in the context of its anti-cancer properties. Additionally, the compound may interact with other molecular targets such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.
Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor with anti-cancer properties.
Trimethoprim: Another DHFR inhibitor used as an antibiotic.
Uniqueness
2-methylpropyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate is unique due to its combination of the carbamate functional group and the trimethoxyphenyl moiety. This combination imparts the compound with a distinct set of chemical and biological properties, making it a valuable tool in scientific research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
